molecular formula C16H13FN4O3S B4329991 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4329991
M. Wt: 360.4 g/mol
InChI Key: VFXFKJPFSVHKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a fluorobenzyl group, a nitro group, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.

    Nitration: The nitro group can be introduced through nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.

    Thienylmethyl Substitution: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using 2-thienylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Oxidation of the thienylmethyl group can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group results in the formation of an amine.

    Substitution: Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific electronic or optical properties.

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application:

    Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the nitro group can participate in hydrogen bonding.

    Catalysis: As a ligand, the compound can coordinate to transition metals, facilitating various catalytic reactions through the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)-N’-(2-thienylmethyl)sulfamide
  • N-(2-fluorobenzyl)-1-methyl-4-piperidinamide
  • 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride

Uniqueness

1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both a nitro group and a thienylmethyl group on the pyrazole ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound particularly versatile for various applications in medicinal chemistry, material science, and catalysis.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-nitro-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S/c17-13-6-2-1-4-11(13)10-20-14(8-15(19-20)21(23)24)16(22)18-9-12-5-3-7-25-12/h1-8H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXFKJPFSVHKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
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1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
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1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
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1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
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1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

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